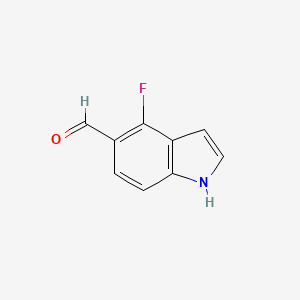

4-fluoro-1H-indole-5-carbaldehyde

Description

Defining the Research Niche of this compound

Direct and extensive research specifically documenting the synthesis and application of this compound is limited in publicly available scientific literature. However, by examining its structural components and the well-documented roles of its isomers, a clear and compelling research niche for this compound can be defined. Its value lies in its potential as a specialized building block for creating complex molecules with tailored properties.

The research potential of this compound stems from the unique interplay between its three key structural features: the indole core, the 4-position fluorine atom, and the 5-position carbaldehyde group.

Indole Core: The indole ring system is a fundamental component of many biologically active compounds.

4-Fluoro Substituent: The fluorine atom at the 4-position is expected to significantly influence the molecule's electronic properties and metabolic stability. This modification can be crucial for developing drug candidates with improved pharmacokinetic profiles.

5-Carbaldehyde Group: The aldehyde functional group at the 5-position serves as a versatile point for synthetic modification. It can participate in a variety of chemical reactions, including condensations and nucleophilic additions, to build more complex molecular architectures. cymitquimica.comsigmaaldrich.com This is a key feature for its use in creating libraries of compounds for drug discovery and for the synthesis of functional materials. sigmaaldrich.com

The combination of these features positions this compound as a valuable intermediate for several research applications:

Medicinal Chemistry: As a precursor for the synthesis of novel therapeutic agents. The indole-5-carbaldehyde structure, for example, is used in preparing inhibitors of enzymes like aurora kinase A and in developing agents with anti-proliferative properties. sigmaaldrich.com The addition of fluorine could enhance the potency and metabolic resistance of such derivatives.

Materials Science: For the creation of novel organic materials. Fluorinated indoles are utilized in developing fluorescent probes for biological imaging and advanced materials with specific electronic properties. chemimpex.com

Agrochemicals: In the development of new pesticides and herbicides, where fluorinated compounds often exhibit enhanced efficacy. chemimpex.com

While direct experimental data for this compound is scarce, the properties of its close isomers are well-documented and provide insight into its likely characteristics and reactivity.

Table 1: Physicochemical Properties of Related Fluorinated Indole Carbaldehyde Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

|---|---|---|---|---|

| 4-Fluoro-1H-indole-3-carbaldehyde | 23073-31-6 | C₉H₆FNO | 163.15 | Yellowish to off-white crystalline powder |

| 5-Fluoro-1H-indole-3-carbaldehyde | 2338-71-8 | C₉H₆FNO | 163.15 | Data not available |

This table is generated based on data from multiple sources. chemimpex.comnih.govscbt.comgoogle.com

Table 2: Research Applications of Related Indole Carbaldehydes

| Compound | Reported Research Applications |

|---|---|

| 4-Fluoro-1H-indole-3-carbaldehyde | Intermediate in the synthesis of pharmaceuticals (especially for neurological disorders), fluorescent probes for biological imaging, and advanced materials for organic electronics. chemimpex.com |

| Indole-5-carboxaldehyde | Reactant for preparing anti-proliferative agents, inhibitors of botulinum neurotoxin serotype A protease, β-amyloid imaging probes, and aurora kinase A inhibitors. sigmaaldrich.com |

| Indole-3-carboxaldehyde Derivatives | Exhibit a wide range of biological activities including anti-inflammatory, anti-cancer, anti-bacterial, and anti-HIV properties. researchgate.net |

The synthetic route to the closely related 5-fluoro-1H-indole-3-carbaldehyde involves the reaction of 4-fluoro-2-methyl-aniline with a Vilsmeier reagent, followed by cyclization. A similar strategy could likely be adapted for the synthesis of this compound, starting from a different fluorinated aniline (B41778) precursor. The established utility of its isomers underscores the potential of this compound as a valuable, albeit currently under-explored, tool in chemical synthesis and discovery.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-9-6(5-12)1-2-8-7(9)3-4-11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREBWWXPGNBYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluoro 1h Indole 5 Carbaldehyde and Positional Isomers

Synthetic Approaches to Fluorinated Indole (B1671886) Precursors

The construction of the 4-fluoro-1H-indole scaffold is a critical first step. This typically involves the cyclization of appropriately substituted aniline (B41778) precursors.

Synthesis of 4-Fluoro-1H-Indole Scaffolds

Various methods have been developed for the synthesis of indole scaffolds. organic-chemistry.org Classic methods like the Fischer, Bischler, and Gassman syntheses have been refined over the years. luc.edudiva-portal.orgfigshare.com The Fischer indole synthesis, for instance, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. figshare.com The Bischler indole synthesis provides a route from α-arylamino-ketones. diva-portal.org

Modern approaches often utilize transition-metal-catalyzed reactions, offering high efficiency and regioselectivity. For example, palladium-catalyzed reactions of 2-haloanilines with terminal alkynes can produce 2-substituted indoles. rsc.org Another strategy involves the cyclization of 2-ethynylanilines. rsc.org Gold-catalyzed benzannulation of 2-alkynyl-1-(pyrrol-2-yl) 1,2-diols has also been shown to be an effective method for producing 4-hydroxyindoles, which can be precursors to other 4-substituted indoles. nih.govacs.org

The synthesis of 4-fluoro-1H-indole specifically can be achieved through various routes, often starting from a fluorinated aniline derivative. diva-portal.org One common strategy is the cyclization of a suitably substituted aniline, such as 3-fluoroaniline. google.com

Preparation of Substituted Anilines as Key Intermediates

The synthesis of the required substituted anilines is a crucial prerequisite for building the indole scaffold. google.comnih.gov For the synthesis of 4-fluoro-1H-indole, a key intermediate is often a 3-fluoro-substituted aniline derivative. These anilines can be prepared through various standard aromatic substitution reactions. For instance, nitration of a fluorinated benzene (B151609) derivative followed by reduction of the nitro group is a common sequence.

A variety of functionalized anilines can be prepared to introduce different substituents onto the indole ring. nih.gov For example, 2-ethynylanilines, used in some indole synthesis strategies, are readily synthesized from 2-haloanilines via palladium-catalyzed reactions with terminal alkynes. rsc.org

Regioselective Formylation Strategies for Indole Carbaldehydes

Once the 4-fluoro-1H-indole scaffold is in hand, the next critical step is the introduction of the carbaldehyde group at the C5 position. This requires a regioselective formylation reaction.

Vilsmeier-Haack Formylation in Indole Systems

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgijpcbs.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgwikipedia.org This reagent then acts as the formylating agent in an electrophilic aromatic substitution reaction. organic-chemistry.orgwikipedia.org

The reactivity of indoles in the Vilsmeier-Haack reaction is high, with formylation generally occurring at the C3 position due to the high electron density at this site. youtube.com However, by blocking the C3 position or by carefully controlling reaction conditions, formylation at other positions of the indole ring can be achieved.

Optimization of Reaction Conditions and Reagents

The outcome of the Vilsmeier-Haack reaction can be significantly influenced by the choice of reagents and reaction conditions. jk-sci.com The Vilsmeier reagent itself can be varied by using different substituted amides. wikipedia.org The reaction temperature is also a critical parameter, with a range from below 0°C to 80°C being typical, depending on the substrate's reactivity. jk-sci.comsid.ir The solvent can also play a role, with common choices including chloroform, toluene, and excess DMF. ijpcbs.com

Recent advancements have explored catalytic versions of the Vilsmeier-Haack reaction to circumvent the need for stoichiometric amounts of phosphoryl chloride. Other formylation methods that avoid harsh reagents are also being developed, such as boron-catalyzed formylation using trimethyl orthoformate. acs.org

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions

| Parameter | Variation | Effect on Reaction |

| Reagent | POCl₃, SOCl₂, Oxalyl Chloride | Affects the reactivity of the Vilsmeier reagent. jk-sci.com |

| Solvent | DMF, Halogenated Hydrocarbons | Can influence reaction rate and selectivity. ijpcbs.com |

| Temperature | 0°C to 80°C | Higher temperatures can increase reaction rate but may lead to side products. jk-sci.comsid.ir |

| Substrate | Electron-donating/withdrawing groups | Substituents on the indole ring affect its reactivity and the position of formylation. jk-sci.com |

Control of Regioselectivity for C5-Formylation

Achieving C5-formylation on a 4-fluoro-1H-indole presents a regioselectivity challenge. The directing effects of both the fluorine atom at C4 and the indole nitrogen must be considered. While the C3 position is generally the most nucleophilic, the presence of the fluorine at C4 can influence the electronic distribution and potentially direct electrophilic substitution to the C5 position.

Controlling regioselectivity in indole functionalization is a key area of research. nih.govrsc.org Strategies often involve the use of directing groups or the careful selection of catalysts and ligands. nih.govbeilstein-journals.org In some cases, direct C5-functionalization can be achieved. For instance, direct iodination of indoles at the C5 position has been reported. rsc.org This C5-iodoindole could then potentially be converted to the corresponding carbaldehyde.

Another approach involves the synthesis of an indole derivative where the desired C5-substituent is incorporated from the start, for example, by using a 4-substituted aniline precursor that already contains a group that can be converted to a carbaldehyde.

Alternative Direct C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex aromatic and heterocyclic compounds, bypassing the need for pre-functionalized starting materials.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a potent technique for regioselective C-H functionalization, where an electrophile is introduced exclusively at the position ortho to a directing metalation group (DMG). wikipedia.org This process involves the deprotonation of an aromatic ring by a strong base, typically an organolithium reagent, guided by a coordinating DMG. wikipedia.orgorganic-chemistry.org

In the context of indole synthesis, the nitrogen atom or a substituent on it can act as a DMG. For instance, N-substituted indoles can be deprotonated at the C2 or C7 position. To achieve substitution at the C5 position of a 4-fluoroindole (B1304775), a carefully chosen directing group is paramount. While the indole nitrogen can direct metalation, achieving selectivity at a position meta to the nitrogen (C5) is challenging. However, strategic placement of a DMG on the benzene ring portion of the indole can overcome this.

A common approach involves the use of a removable directing group at the N1 position, such as a pivaloyl or a carbamoyl (B1232498) group. nih.gov The lithiation is then directed by this group. For example, lithiation of an N-protected indole with an organolithium base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi) can generate an aryllithium intermediate. wikipedia.org This intermediate is then quenched with an appropriate electrophile to install the desired functional group. For the synthesis of a carbaldehyde, a formylating agent such as N,N-dimethylformamide (DMF) is used. harvard.edu

Table 1: Key Reagents in Directed Ortho-Metalation (DoM)

| Component | Example | Function |

|---|---|---|

| Directing Metalation Group (DMG) | Amide, Carbamate, Sulfoxide | Coordinates with the organolithium reagent, directing deprotonation to the ortho position. wikipedia.org |

| Organolithium Reagent | n-Butyllithium (n-BuLi), sec-Butyllithium (sec-BuLi) | Acts as a strong base to deprotonate the C-H bond ortho to the DMG. wikipedia.org |

The fluorine atom at the C4 position introduces a significant electronic effect, which can influence the acidity of adjacent protons and thus the regioselectivity of the metalation. This requires careful optimization of the directing group, base, and reaction conditions to selectively achieve metalation and subsequent formylation at the C5 position.

Palladium-Catalyzed C-H Activation for Formylation

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct introduction of functional groups onto unactivated C-H bonds. rsc.org This approach can provide alternative regioselectivity compared to classical electrophilic aromatic substitution or DoM.

For the formylation of 4-fluoro-1H-indole, a palladium catalyst can be used to activate a C-H bond, typically with the aid of a directing group, followed by carbonylation. While direct C-H formylation can be challenging, a common strategy involves a two-step process where a C-H bond is first converted to a C-halogen or C-triflate bond, which then undergoes a palladium-catalyzed formylation reaction.

However, more direct methods are being developed. These often involve a palladium catalyst, a ligand, and a source of the formyl group. One approach is reductive carbonylation, where an aryl halide (or triflate) is treated with a palladium catalyst and a CO source. organic-chemistry.org Formic acid has been developed as a convenient and environmentally friendly source of carbon monoxide in these reactions. organic-chemistry.org The reaction proceeds through the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by CO insertion and reductive elimination to yield the aldehyde. organic-chemistry.org

Recent advancements have also explored the direct C-H carbonylation of heterocycles. For indoles, directing groups at the N1 position can be employed to guide the palladium catalyst to a specific C-H bond on the benzene ring portion of the molecule. rsc.org Achieving selectivity for the C5 position in the presence of a C4-fluoro substituent requires a directing group that can overcome the electronic and steric influences of both the fluorine atom and the fused pyrrole (B145914) ring.

Multi-Step Synthetic Sequences and Protecting Group Strategies

Complex target molecules often necessitate multi-step synthetic routes that rely on the strategic use of protecting groups and a logical sequence of functional group interconversions (FGIs). imperial.ac.uk

N-Protection Strategies (e.g., Boc Protection)

The indole nitrogen possesses a reactive N-H proton that can interfere with many synthetic transformations, such as metalations, couplings, and reactions involving strong bases or electrophiles. Therefore, protection of the indole nitrogen is a common and often crucial step in the synthesis of substituted indoles. nih.gov

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and indole nitrogen due to its stability under a broad range of nucleophilic and basic conditions. organic-chemistry.org It is typically introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Table 2: N-Boc Protection and Deprotection of Indoles

| Step | Reagents | Purpose |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., DMAP) | To install the Boc group onto the indole nitrogen, preventing unwanted side reactions at this position. organic-chemistry.org |

| Deprotection | Strong Acid (e.g., Trifluoroacetic acid (TFA), HCl) or Thermolysis | To remove the Boc group and restore the N-H functionality once its protective role is complete. nih.gov |

The Boc group is robust enough to withstand conditions used for many subsequent reactions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) or through thermolysis, liberating the free indole. nih.gov This orthogonality makes the Boc group a valuable tool in multi-step syntheses. organic-chemistry.org

Sequence of Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. imperial.ac.ukub.eduvanderbilt.edu This is often necessary when a desired functional group cannot be introduced directly or is incompatible with other reaction conditions.

In the synthesis of 4-fluoro-1H-indole-5-carbaldehyde, a plausible FGI strategy could involve the introduction of a different functional group at the C5 position, which is then converted to the aldehyde. For example, a C5-iodo substituent can be introduced with high regioselectivity. rsc.org This iodide can then be transformed into the target aldehyde through several methods:

Lithium-Halogen Exchange: The C5-iodo group can be exchanged with an organolithium reagent (e.g., n-BuLi) at low temperature to generate a C5-lithiated indole. This species can then be quenched with a formylating agent like DMF.

Palladium-Catalyzed Formylation: The C5-iodoindole can undergo a palladium-catalyzed formylation reaction using a CO source, such as formic acid or a syngas equivalent. organic-chemistry.org

Another FGI pathway could start with the nitration of the 4-fluoroindole at the C5 position, followed by reduction of the nitro group to an amine. The amine could then be converted to a diazonium salt and subsequently to the aldehyde via a Sandmeyer-type reaction or other transformations.

Isotopically Labelled Syntheses for Advanced Research

Isotopically labelled compounds, in which one or more atoms have been replaced by an isotope (e.g., ²H (D), ¹³C, ¹⁵N), are indispensable tools in various fields of advanced research. They are used to elucidate reaction mechanisms, as tracers in metabolic studies, and as internal standards for quantitative analysis by mass spectrometry.

The synthesis of isotopically labelled this compound would require the introduction of the isotope at a specific position in the molecule. For example, to introduce a ¹³C label at the aldehyde position, a ¹³C-labelled formylating agent would be required in the final formylation step.

Table 3: Potential Strategies for Isotopic Labeling

| Isotope | Potential Labeled Reagent | Synthetic Step |

|---|---|---|

| ¹³C | ¹³C-labeled N,N-Dimethylformamide (DMF-¹³C) | Formylation of a C5-metalated indole intermediate. |

| ²H (D) | Deuterated reducing agents (e.g., NaBD₄) | Reduction of a C5-carboxylic acid or ester to a deuterated hydroxymethyl group, followed by oxidation. |

| ²H (D) | D₂O | Quenching of a C5-lithiated intermediate to introduce deuterium (B1214612) at the C5 position. |

For introducing deuterium, one could employ deuterated reagents. For instance, if the aldehyde is prepared via the oxidation of a C5-hydroxymethyl group, the preceding reduction of a C5-ester or C5-carboxylic acid could be performed with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). Alternatively, a C-H/C-D exchange reaction under specific catalytic conditions could be used to introduce deuterium at various positions on the indole ring. The synthesis of such labelled molecules requires careful planning of the synthetic route to ensure the isotope is introduced efficiently and at the desired location without scrambling.

Chemical Reactivity and Derivatization Pathways of 4 Fluoro 1h Indole 5 Carbaldehyde

Transformations of the Carbaldehyde Moiety

The aldehyde group in 4-fluoro-1H-indole-5-carbaldehyde is a key site for a variety of chemical modifications, including nucleophilic additions, condensations, reductions, and oxidations. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles, initiating a cascade of reactions that lead to a wide range of derivatives.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. The general transformation is depicted below:

Reaction Scheme: this compound + R-NH₂ → 4-fluoro-1H-indol-5-yl-methanimine + H₂O

While specific studies on this compound are not extensively documented, the formation of Schiff bases from related indole (B1671886) carbaldehydes is a well-established reaction. For instance, new indole Schiff bases have been successfully synthesized from indole derivatives, and their biological activities have been evaluated. uodiyala.edu.iq The aldehyde group of the closely related 4-fluoro-5-iodoindole-3-carbaldehyde (B13688814) is known to participate in Schiff base formation with primary amines.

Enamines can be formed through the reaction of this compound with secondary amines. This reaction also proceeds via a hemiaminal intermediate, followed by the elimination of water.

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. researchgate.net This reaction, typically catalyzed by a weak base, is a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated compounds. uodiyala.edu.iqresearchgate.net In the case of this compound, reaction with active methylene compounds such as malonic esters, malononitrile, or cyanoacetates would yield the corresponding α,β-unsaturated derivatives.

Table 1: Representative Knoevenagel Condensation Reactions with Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | Piperidine, AcOH, Benzene (B151609), 80°C | Benzylidene malonate derivative | acs.org |

| Benzaldehyde | Ethyl acetoacetate | Piperidine, 0°C | Ethyl benzylideneacetoacetate | acs.org |

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgconicet.gov.ar These reactions involve the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (HWE reagent), respectively. wikipedia.orgconicet.gov.ar

In the context of this compound, these reactions would convert the formyl group into a substituted vinyl group. The Wittig reaction typically utilizes a triphenylphosphonium ylide, while the HWE reaction employs a phosphonate ester that is deprotonated with a base to generate the reactive carbanion. wikipedia.orgconicet.gov.ar The HWE reaction often offers advantages over the Wittig reaction, such as the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.org The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.org

While specific applications of these olefination reactions on this compound are not detailed in the available literature, their use with other indole and aromatic aldehydes is well-documented, suggesting their applicability. rsc.orgresearchgate.net

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphorus ylide (from phosphonium (B103445) salt) | Phosphonate carbanion (from phosphonate ester) |

| Reagent Basicity | More basic | Less basic |

| Reagent Nucleophilicity | Less nucleophilic | More nucleophilic |

| Byproduct | Triphenylphosphine oxide | Dialkylphosphate salt |

| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |

| Stereoselectivity | Can be either E or Z selective | Generally E-selective |

Reductions to Alcohols and Amines

The carbaldehyde group of this compound can be readily reduced to a primary alcohol, (4-fluoro-1H-indol-5-yl)methanol, using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or amides.

Furthermore, the aldehyde can be converted to an amine through reductive amination. This one-pot reaction involves the initial formation of an imine or enamine by reacting the aldehyde with an amine, followed by in-situ reduction. organic-chemistry.orgnih.govnih.govsci-hub.se A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orgsci-hub.se This method provides a direct route to primary, secondary, and tertiary amines, depending on the amine used in the reaction. The closely related 4-fluoro-5-iodoindole-3-carbaldehyde is known to undergo reductive amination to create secondary amine derivatives.

Oxidations to Carboxylic Acids

Functionalization at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a common site for functionalization, influencing the electronic properties and steric profile of the molecule.

N-alkylation and N-acylation reactions on the indole nitrogen are fundamental transformations. rsc.org Classical methods often employ a strong base like sodium hydride in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to deprotonate the indole nitrogen, followed by the addition of an alkyl or acyl halide. rsc.org These reactions are typically high-yielding and exhibit excellent selectivity for N-functionalization over C-functionalization. rsc.org For instance, the reaction of an indole with benzyl (B1604629) bromide or methyl iodide in the presence of sodium hydride leads to the corresponding N-alkylated products. acs.org A one-pot, three-component protocol combining Fischer indolisation with N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, highlighting the efficiency of this approach. rsc.org

| Reaction | Reagents and Conditions | Product | Key Features |

| N-Alkylation | Indole, NaH, Alkyl Halide, THF/DMF | N-Alkyl Indole | High yield and selectivity. rsc.org |

| N-Acylation | Indole, NaH, Acyl Halide, THF/DMF | N-Acyl Indole | High yield and selectivity. rsc.org |

| One-Pot Fischer Indolisation/N-Alkylation | Aryl Hydrazine, Ketone, Alkyl Halide | 1,2,3-Trisubstituted Indole | Rapid, high-yielding, and operationally straightforward. rsc.org |

Modifications and Functionalizations at Other Indole Ring Positions

Beyond the nitrogen, the carbocyclic and pyrrolic rings of the indole nucleus offer numerous sites for derivatization.

Electrophilic aromatic substitution is a primary method for introducing functional groups onto the indole ring. youtube.com Halogenation, a common example, can be achieved using reagents like N-iodosuccinimide (NIS). For instance, the regioselective electrophilic iodination of 4-fluoroindole-3-carbaldehyde at the C5 position can be accomplished using NIS and boron trifluoride etherate in dichloromethane. This highlights the ability to selectively functionalize specific positions on the indole core.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and introducing a wide variety of substituents onto the indole scaffold. nih.govnih.govmdpi.com

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is widely used for the synthesis of biaryl compounds. nih.gov It is known for its mild reaction conditions and the environmental compatibility of the boron-based reagents. mdpi.com For example, 5-bromoindazoles have been successfully coupled with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid using a palladium catalyst to generate indazole-based heteroaryl compounds. nih.gov The synthesis of 5,7-diarylindoles has also been achieved through a double Suzuki-Miyaura coupling in water, demonstrating a green and efficient arylation strategy. rsc.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate. nih.gov It is valued for the stability of the organostannane reagents and its compatibility with a broad range of functional groups. nih.gov This reaction has been instrumental in the synthesis of complex natural products and has seen significant advancements with the development of new ligands for the palladium catalyst. nih.gov The Stille coupling has been used to introduce vinyl, alkynyl, and heterocyclic substituents at the C2-position of pyrrolo[2,1-c] acs.orgbenzodiazepines. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It has been employed in the synthesis of various indole derivatives, including the coupling of 5-bromoindole (B119039) with phenylacetylene. researchgate.net

| Reaction | Catalyst/Reagents | Key Features |

| Suzuki Coupling | Pd(dppf)Cl2, K2CO3, DME nih.gov | Mild conditions, environmentally benign reagents. nih.govmdpi.com |

| Stille Coupling | Pd catalyst, organostannane nih.gov | Air and moisture stable reagents, wide functional group tolerance. nih.gov |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, amine base organic-chemistry.org | Forms C(sp)-C(sp2) bonds. organic-chemistry.org |

Directing groups can be employed to achieve site-selective C-H functionalization at positions that are typically less reactive. nih.gov The formyl group at the C3 position of an indole can act as a directing group to facilitate C4-arylation via a palladium-catalyzed reaction with aryl iodides. nih.gov This strategy has been used to synthesize C4-arylated indoles. acs.org Furthermore, C-H functionalization at the less reactive C4–C7 positions of the benzenoid ring is a significant challenge that is being addressed through transition-metal-catalyzed directed C-H activation. nih.govacs.org For instance, Pd(II)-catalyzed C4-selective alkynylation of indoles has been achieved using a transient directing group. acs.org The introduction of fluoroalkyl groups at the C3-position has been accomplished through a TEMPO-mediated cross-dehydrogenative coupling. bohrium.com

Applications as a Versatile Synthetic Building Block

This compound and its derivatives are valuable building blocks for the synthesis of a wide array of more complex molecules. researchgate.netchemimpex.com The aldehyde functional group readily participates in reactions such as condensations and multicomponent reactions, while the indole core provides a scaffold for constructing biologically active compounds and functional materials. researchgate.netnih.govresearchgate.net For example, indole-3-carbaldehyde derivatives are key intermediates in the preparation of bioactive molecules and indole alkaloids. researchgate.netresearchgate.net They serve as precursors for diverse heterocyclic systems due to the reactivity of the carbonyl group in C-C and C-N bond-forming reactions. researchgate.netresearchgate.net The versatility of the indole scaffold is further demonstrated by its use in the synthesis of pharmaceuticals, agrochemicals, and fluorescent probes. chemimpex.com

| Compound | Application |

| This compound | Intermediate for pharmaceuticals and agrochemicals. chemimpex.com |

| Indole-3-carbaldehyde derivatives | Precursors for bioactive molecules and indole alkaloids. researchgate.netresearchgate.net |

| 5,7-Diarylindoles | Fluorescent materials. rsc.org |

Synthesis of Complex Heterocyclic Systems

The aldehyde functionality of this compound is a key handle for its elaboration into a variety of heterocyclic systems through multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy in generating molecular diversity. While specific literature on this compound in MCRs is emerging, the well-established reactivity of other indole aldehydes provides a strong basis for predicting its utility in analogous transformations.

For instance, the reaction of indole-3-carbaldehydes with active methylene compounds and various nucleophiles is a common strategy for synthesizing a range of fused and appended heterocyclic systems. It is anticipated that this compound would readily participate in similar reaction cascades. The presence of the C5-aldehyde allows for initial condensation reactions to form Schiff bases or Knoevenagel adducts, which can then undergo intramolecular or intermolecular cyclizations to afford complex heterocyclic structures.

Below is a table showcasing representative multicomponent reactions involving indole aldehydes, which could be adapted for this compound to generate complex heterocyclic systems.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type |

| Indole-3-carbaldehyde | Malononitrile | Thioacetamide | Piperidine/Ethanol | Indolyl-dihydropyridine-thione |

| Indole-3-carbaldehyde | Ethyl cyanoacetate | Urea | K2CO3/DMF | Indolyl-pyrimidinone |

| Indole-3-carbaldehyde | Hydrazine hydrate | β-ketoester | Acetic acid/Ethanol | Indolyl-pyrazole |

These examples highlight the versatility of indole aldehydes in constructing a variety of five- and six-membered heterocyclic rings. The adaptation of these methods to this compound would open avenues to novel fluorinated heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Construction of Polycyclic Indole Frameworks

The construction of polycyclic indole frameworks, where additional rings are fused to the indole core, is a significant area of synthetic chemistry due to the prevalence of such motifs in natural products and pharmaceutically active compounds. This compound serves as a valuable starting material for the synthesis of these complex architectures, primarily through reactions that involve the aldehyde group and a nucleophilic position on the indole ring, typically the N1 or C7 position.

One of the most powerful methods for constructing fused indole systems is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While the classical Pictet-Spengler reaction involves tryptamine (B22526) derivatives where the cyclization occurs at the C2 position, analogous reactions can be envisioned where the indole nitrogen or other positions on the benzene ring act as the nucleophile. For this compound, a potential pathway could involve an initial reaction to introduce a side chain bearing a primary amine, which could then undergo an intramolecular cyclization onto an activated position of the indole ring.

Another key strategy for building polycyclic indole frameworks is through domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. The aldehyde group of this compound can initiate such a cascade. For example, a Knoevenagel condensation with an active methylene compound can be followed by an intramolecular cyclization. The fluorine atom at the C4-position can influence the regioselectivity of such cyclizations by altering the electron density of the adjacent C7a-C4 bond.

A plausible synthetic route towards a polycyclic indole framework starting from this compound is depicted in the following table, based on analogous transformations of other indole aldehydes.

| Starting Material | Reagent(s) | Key Transformation(s) | Product Type |

| This compound | β-ketoester, Amine | Hantzsch-type dihydropyridine (B1217469) synthesis | Fused Indolo-quinoline |

| This compound | Malononitrile, N-nucleophile | Gewald-type reaction | Fused Thieno-indole |

| This compound | Tryptamine | Pictet-Spengler type reaction | Fused β-carboline analog |

The development of synthetic routes to polycyclic indoles from this compound is a promising area of research. The unique electronic properties conferred by the fluorine atom are expected to lead to the discovery of novel polycyclic frameworks with interesting biological and photophysical properties.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR, as well as two-dimensional NMR techniques, are not presently found in public-facing scientific literature or databases. A single, unverified reference points to a potential ¹³C NMR signal in DMSO at a chemical shift of 187.32 ppm with a coupling constant (J) of 6.8 Hz, likely corresponding to the carbonyl carbon of the aldehyde group. However, without the full spectrum and accompanying data, this information remains fragmentary.

No complete experimental ¹H NMR data for 4-fluoro-1H-indole-5-carbaldehyde has been identified in the public domain.

Beyond a single unconfirmed signal, a complete experimental ¹³C NMR spectrum is not publicly available.

Specific ¹⁹F NMR data, which would be essential for characterizing the fluorine substituent on the indole (B1671886) ring, is not available in the reviewed sources.

No data from two-dimensional NMR experiments such as COSY, HSQC, or HMBC have been found. These techniques are instrumental in definitively assigning proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

While some sources indicate that High-Resolution Mass Spectrometry (HRMS) has been performed on this compound, the actual data, including precise molecular weight confirmation and detailed fragmentation patterns, are not publicly accessible.

The lack of available HRMS data prevents the confirmation of the compound's elemental composition and the analysis of its fragmentation behavior under mass spectrometric conditions.

Purity Assessment via LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is a cornerstone for assessing the purity of synthesized organic molecules and confirming their identity. In the context of this compound, LC-MS serves to separate the target compound from any unreacted starting materials, byproducts, or other impurities.

The liquid chromatography component separates the mixture based on the differential partitioning of its components between a stationary phase (typically a packed column) and a mobile phase. Following separation, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation. For this compound (molar mass: 163.15 g/mol ), the mass spectrum would be expected to show a prominent peak corresponding to its molecular ion. The purity is determined by integrating the area of the chromatographic peak corresponding to the target compound and comparing it to the total area of all observed peaks. While specific LC-MS data for this compound is not detailed in publicly available literature, the technique is standard for indole derivatives. google.comnih.gov For instance, methods using liquid chromatography coupled to atmospheric pressure chemical ionization tandem mass spectrometry (LC/APCI-MS/MS) have been developed for the sensitive determination of various aldehydes in biological samples. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, the radiation is absorbed. An IR spectrum plots the absorbance or transmittance of IR radiation against its wavenumber (cm⁻¹).

For this compound, the IR spectrum is expected to display several characteristic absorption bands that confirm its structure. Although a specific experimental spectrum for this compound is not available, the expected absorption regions for its key functional groups can be predicted based on established correlation tables. researchgate.netvscht.czlibretexts.org

The key expected vibrational frequencies are:

N-H Stretch: The indole N-H group typically shows a stretching vibration in the region of 3400-3300 cm⁻¹. researchgate.netmontclair.edu

C-H Stretch (Aromatic): The C-H bonds of the aromatic benzene (B151609) and pyrrole (B145914) rings are expected to absorb at wavenumbers just above 3000 cm⁻¹. vscht.cz

C=O Stretch (Aldehyde): The carbonyl group of the aldehyde is a strong absorber and is anticipated to produce a sharp, intense peak in the range of 1710-1685 cm⁻¹, with the exact position influenced by conjugation with the aromatic ring. libretexts.org

C-H Stretch (Aldehyde): The aldehyde C-H bond typically shows one or two characteristic, albeit weaker, bands in the 2850-2750 cm⁻¹ region. libretexts.org

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ region. researchgate.net

C-F Stretch: The carbon-fluorine bond stretch typically gives rise to a strong absorption in the 1400-1000 cm⁻¹ range.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Indole N-H | N-H stretch | 3400 - 3300 | researchgate.netmontclair.edu |

| Aromatic C-H | C-H stretch | > 3000 | vscht.cz |

| Aldehyde | C=O stretch | 1710 - 1685 | libretexts.org |

| Aldehyde | C-H stretch | 2850 - 2750 | libretexts.org |

| Aromatic Ring | C=C stretch | 1600 - 1450 | researchgate.net |

| Aryl Fluoride | C-F stretch | 1400 - 1000 | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com This technique involves directing X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

While this technique provides unparalleled detail about the solid-state conformation, a specific crystal structure for this compound has not been reported in the searched scientific literature. Therefore, precise experimental data on its bond lengths, angles, and crystal packing are not available. However, analysis of related indole derivatives provides insight into the structural features that would be expected. nih.govmdpi.com

If a crystal structure were available for this compound, it would provide exact measurements for all covalent bonds and the angles between them. Key parameters would include the lengths of the C-C, C-N, C-H, C=O, and C-F bonds, as well as the bond angles defining the geometry of the fused bicyclic indole system and the attached aldehyde group.

Torsional angles (or dihedral angles) would be particularly informative, revealing the degree of planarity of the molecule. For instance, the torsional angle between the plane of the indole ring and the aldehyde group would indicate whether the C=O bond is coplanar with the ring, a conformation often favored due to electronic conjugation. In studies of other substituted indoles, the planarity between substituents and the indole ring is a key reported feature. nih.gov

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. For this compound, several types of interactions would be expected to dictate the crystal packing.

Hydrogen Bonding: The indole N-H group is a hydrogen bond donor. It would likely form a hydrogen bond with a hydrogen bond acceptor on an adjacent molecule, most probably the oxygen atom of the aldehyde group (N-H···O=C). This is a common and strong interaction that often directs crystal packing in related structures.

π–π Stacking: The planar, electron-rich indole ring system is prone to π–π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset fashion. These interactions are a significant cohesive force in the packing of many aromatic compounds. nih.gov

C-H···π and C-H···F/O Interactions: Weaker hydrogen bonds, such as those involving aromatic C-H bonds as donors and the π-system or electronegative fluorine/oxygen atoms as acceptors, also play a role in stabilizing the crystal structure.

Chromatographic Purity and Characterization Methods (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for monitoring reaction progress, purifying products, and assessing the final purity of chemical compounds.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively assess the purity of a sample and to determine appropriate conditions for larger-scale column chromatography. For indole derivatives, TLC is typically performed on plates coated with silica (B1680970) gel. google.com A small spot of the sample is applied to the plate, which is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The different components of the sample travel up the plate at different rates, resulting in their separation. The position of each component is reported as a retardation factor (Rf value). A pure sample of this compound should ideally show a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique. It utilizes high pressure to pass the mobile phase through a column packed with a stationary phase, leading to highly efficient separations. A detector, commonly a UV-Vis spectrophotometer, measures the concentration of the compound as it elutes from the column. The output is a chromatogram showing peaks that correspond to the different components of the mixture. The purity of the sample is calculated by dividing the area of the peak for the desired compound by the total area of all peaks in the chromatogram. HPLC analysis is mentioned in the literature for this compound, and it is a standard method for confirming the purity of such compounds, often requiring a purity level of >95% or higher for research applications. uni-koeln.de

Table 2: Summary of Chromatographic Methods

| Technique | Principle | Typical Stationary Phase | Information Obtained | Reference |

|---|---|---|---|---|

| TLC | Separation by differential partitioning on a planar surface. | Silica Gel | Qualitative purity, reaction monitoring, Rf value. | google.com |

| HPLC | High-resolution separation under high pressure. | C18 or Silica Gel | Quantitative purity (e.g., % area), retention time. | uni-koeln.de |

Computational and Theoretical Analysis of this compound Remains Largely Undocumented in Public Research

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . While extensive research exists on the computational analysis of related indole derivatives, specific studies detailing the quantum chemical calculations, electronic structure, and spectroscopic properties of this compound are not present in the public domain.

Computational chemistry provides critical insights into the behavior of molecules, predicting their properties and reactivity. Methodologies such as Density Functional Theory (DFT) are standard tools for these explorations. For many indole derivatives, these studies are common. For instance, detailed computational analyses have been performed on compounds like 4-nitro-1H-indole-carboxaldehyde and 1H-indole-3-carbaldehyde, exploring their optimized structures, electron localization, and spectroscopic characteristics. nih.govtandfonline.com Similarly, the impact of fluorine substitution at various positions on the indole ring has been a subject of research, offering valuable comparisons on how it modulates electronic states. researchgate.net

However, the specific combination of a fluorine atom at the 4-position and a carbaldehyde group at the 5-position of the indole scaffold has not been the subject of dedicated computational publications found in the searched scientific databases. As a result, the specific data required to detail its electronic and spectroscopic profile, as outlined in the requested article structure, is unavailable. This includes:

Density Functional Theory (DFT) Studies: No published DFT calculations providing specific geometric parameters, energies, or vibrational frequencies for this molecule were found.

Molecular Electrostatic Potential (MEP) Mapping: Without DFT results, an MEP map, which identifies the electron-rich and electron-poor regions of the molecule to predict sites of electrophilic and nucleophilic attack, cannot be generated or described. rsc.orgresearchgate.net

HOMO-LUMO Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, are fundamental to understanding a molecule's electronic transitions and reactivity. researchgate.net This data is absent for this compound.

Charge Distribution and Reactivity Descriptors: Quantitative measures of charge distribution and other reactivity descriptors derived from computational analysis are not available.

Prediction of UV-Vis Absorption and Emission Spectra: While Time-Dependent DFT (TD-DFT) is a common method to simulate UV-Vis spectra, nih.gov no such simulations for this specific compound have been published.

Computational and Theoretical Investigations of 4 Fluoro 1h Indole 5 Carbaldehyde

Spectroscopic Property Simulations

Vibrational Frequency Analysis (IR, Raman)

Vibrational frequency analysis is a crucial tool for identifying and characterizing chemical compounds. Theoretical calculations, typically using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can then be compared with experimental data to confirm the molecular structure.

For indole (B1671886) derivatives, characteristic vibrational modes include N-H stretching, C=O stretching of the aldehyde group, and various C-H and C-C stretching and bending vibrations within the indole ring system. The introduction of a fluorine atom is expected to introduce C-F stretching and bending modes and to influence the frequencies of neighboring groups due to its high electronegativity.

While specific, publicly available, experimentally recorded or theoretically calculated IR and Raman spectra for 4-fluoro-1H-indole-5-carbaldehyde are scarce, data for related compounds offer valuable insights. For instance, the IR spectrum of 4-fluoro-5-iodo-1H-indole-3-carbaldehyde shows characteristic peaks that can be compared to those expected for the target molecule. nih.gov Similarly, studies on 5-aminoindole (B14826) have utilized Fourier transform infrared (FT-IR) and Raman (FT-Raman) spectroscopy to analyze fundamental modes, which are influenced by the substituent group. nih.gov Theoretical calculations on chloro-substituted 7-azaindole-3-carbaldehydes have also been used to assign vibrational modes, demonstrating the power of combining experimental and computational approaches. mdpi.com

A hypothetical table of prominent vibrational frequencies for this compound, based on general knowledge of indole and aromatic aldehyde vibrations, is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3400-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Aldehyde) | 1680-1700 |

| C=C Stretch (Aromatic) | 1500-1600 |

| C-N Stretch | 1200-1300 |

| C-F Stretch | 1000-1100 |

This table is illustrative and based on general vibrational frequency ranges for similar functional groups. Actual values would require specific experimental measurement or computational calculation.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, a key area of conformational flexibility is the orientation of the aldehyde group relative to the indole ring. By rotating the C-C bond connecting the aldehyde to the ring, different conformers can be identified.

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. researchgate.netchemrxiv.org By calculating the PES for the rotation of the aldehyde group, the most stable conformer (the global minimum) and any other low-energy conformers can be identified, along with the energy barriers between them. researchgate.netresearchgate.net This information is critical for understanding the molecule's shape and how it might interact with other molecules.

Studies on substituted benzaldehydes have shown that both planar and non-planar conformations can be stable, depending on the nature and position of the substituents. scilit.com For this compound, it is expected that the planar conformer, where the aldehyde group lies in the same plane as the indole ring, would be the most stable due to conjugation effects. The fluorine atom at the 4-position may influence the rotational barrier and the relative energies of different conformers. The interplay of steric and electronic effects, including hyperconjugation and charge-dipole interactions, governs the conformational preferences in fluorinated heterocyclic systems. d-nb.infonih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational space of a molecule over time, taking into account the influence of solvent and temperature. researchgate.netmdpi.com By simulating the motion of the atoms, MD can reveal the accessible conformations and the dynamics of transitions between them. mdpi.com This is particularly useful for understanding the behavior of flexible molecules in a realistic environment, such as in solution. nih.govnih.gov

For this compound, MD simulations could be used to sample the different orientations of the aldehyde group and to assess the flexibility of the indole ring. nih.gov These simulations can provide a more complete picture of the molecule's conformational landscape than static calculations alone. The results of MD simulations can be used to generate a representative ensemble of conformations for use in other computational studies, such as molecular docking. nih.govnih.gov While specific MD studies on this compound are not readily found, the methodology has been applied to various indole derivatives to study their aggregation behavior and interaction with biological targets. nih.govnih.gov

Molecular Docking and QSAR Studies (Focus on Interaction Mechanisms for Chemical Design)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this is used to predict how a small molecule like this compound might bind to a protein target. The indole scaffold is a common feature in many biologically active compounds, and fluorination is a known strategy to enhance biological activity and metabolic stability. nih.govdaneshyari.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.goveurjchem.com For a series of fluorinated indole derivatives, a QSAR model could relate properties such as lipophilicity, electronic effects of the fluorine atom, and steric parameters to their observed biological activity. nih.govnih.gov

While specific molecular docking or QSAR studies for this compound are not prominent in the literature, the general applicability of these methods to indole derivatives is well-established. nih.govnih.govresearchgate.netnih.goveurjchem.com For example, docking studies have been performed on other indole derivatives to understand their binding to various enzymes and receptors. nih.govnih.gov

A hypothetical molecular docking result might show that the N-H group of the indole acts as a hydrogen bond donor, the aldehyde oxygen acts as a hydrogen bond acceptor, and the fluorinated benzene (B151609) ring engages in hydrophobic or halogen bonding interactions within the active site of a protein.

Analysis of Fluorine's Influence on Photophysical Properties

The introduction of a fluorine atom can significantly alter the photophysical properties of a molecule, including its absorption and fluorescence spectra. researchgate.net Fluorine is a highly electronegative atom and can influence the electronic structure of the indole ring through inductive and resonance effects. This can lead to shifts in the absorption and emission wavelengths, as well as changes in the quantum yield of fluorescence.

Computational studies can be used to predict these changes. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating excited-state properties and predicting UV-Vis absorption spectra. chemrxiv.orgacs.org By comparing the calculated spectra of this compound with that of the non-fluorinated parent compound, the specific effects of the fluorine atom can be elucidated. chemrxiv.org

In general, fluorination of aromatic rings can lead to a red-shift or blue-shift of the absorption and emission maxima, depending on the position of the fluorine atom and its interplay with other substituents. researchgate.net It can also affect the rates of non-radiative decay processes, thereby influencing the fluorescence quantum yield. The study of fluorinated indole derivatives is an active area of research, with applications in the development of fluorescent probes and materials. acs.org

Advanced Research Applications in Materials Science and Chemical Probe Development

Development of Organic Materials and Electronic Components

Functionalized indoles are a significant class of compounds investigated for their potential in organic electronics and optoelectronic devices. smolecule.com The electronic properties of the indole (B1671886) ring system, modified by the strategic placement of substituents like fluorine and aldehyde groups, allow for the creation of novel organic materials.

While direct application of 4-fluoro-1H-indole-5-carbaldehyde in commercial OLEDs is not extensively documented, its derivatives are explored as building blocks for the organic layers in these devices. The indole scaffold can be incorporated into larger conjugated molecules that serve as emitters or host materials. The fluorine atom can enhance the thermal stability and influence the energy levels (HOMO/LUMO) of the final material, which are critical parameters for OLED performance. The aldehyde group provides a reactive site for synthesizing more complex, conjugated systems necessary for efficient light emission.

In the field of solar energy, indole-based structures are recognized for their utility in designing sensitizer (B1316253) dyes for DSSCs. rsc.org The electron-rich indole nucleus can function as an effective electron donor component within a D-π-A (Donor-π bridge-Acceptor) dye architecture. rsc.org The planarity of the indole system facilitates intramolecular charge transfer (ICT), a crucial process for efficient photocurrent generation. rsc.org

Table 1: Potential Role of Functional Groups in DSSC Dye Performance

| Functional Group | Potential Contribution to Dye Properties |

| Indole Core | Electron-rich donor, planar structure for charge transfer. rsc.org |

| Fluorine Atom | Modulates HOMO/LUMO energy levels, can improve stability. smolecule.com |

| Aldehyde Group | Reactive handle for synthesis of D-π-A structures. smolecule.com |

The electronic properties of indole derivatives can be precisely adjusted through chemical modification, a process known as "tuning." The introduction of a fluorine atom at the 4-position of the indole ring significantly alters the electronic landscape of the molecule due to its high electronegativity. smolecule.com This modification can impact the material's conductivity, charge transport characteristics, and energy bandgap. The aldehyde group at the 5-position further influences these properties and provides a site for polymerization or integration into larger macromolecular structures. This dual-functionality allows researchers to design and synthesize advanced organic materials with electronic properties tailored for specific applications, such as organic field-effect transistors (OFETs) and sensors. smolecule.com

Design and Synthesis of Fluorescent Probes for Chemical Research

The development of fluorescent probes for detecting specific analytes is a significant area of chemical biology and analytical chemistry. Indole derivatives are often used as the core structure for these probes due to their inherent fluorescence and sensitivity to their local environment.

This compound serves as a key starting material for creating fluorinated indole-based chromophores. A chromophore is the part of a molecule responsible for its color and fluorescence. The fluorescence properties of the indole ring can be modulated by the attached functional groups. The fluorine atom can enhance the photostability and quantum yield of the chromophore, while the aldehyde group is a critical feature for creating "turn-on" fluorescent probes. mdpi.com These probes are designed to be non-fluorescent or weakly fluorescent initially but exhibit a strong fluorescent signal upon reacting with a specific target analyte. mdpi.com

The aldehyde group on this compound is particularly useful for developing probes that can detect aldehydes or amines in biochemical assays. mdpi.com For instance, a probe based on this scaffold can be designed to react with primary amines via a condensation reaction to form an imine. smolecule.commdpi.com This chemical transformation can alter the electronic structure of the chromophore, leading to a detectable change in fluorescence. mdpi.com Such probes are valuable tools for quantifying enzymatic activity or monitoring specific biomolecules in controlled in vitro laboratory settings. The development of these tools aids in fundamental biochemical research by allowing for the visualization and measurement of cellular components and processes. chemimpex.com

Utilisation in Structure-Activity Relationship (SAR) Studies for Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to modern chemical design, enabling researchers to understand how a molecule's chemical structure correlates with its effects on a specific molecular target. By systematically modifying a lead compound, scientists can identify the key chemical features responsible for its interactions. Indole derivatives are frequently the focus of such studies. For instance, SAR studies on 1H-indole-2-carboxamides have been conducted to develop allosteric modulators for the CB1 receptor. nih.gov

The fluorine atom and the carbaldehyde group on the this compound scaffold are not merely passive substituents; they play active roles in molecular recognition, influencing how the molecule interacts with its environment and specific targets.

The Fluorine Atom: The introduction of a fluorine atom can profoundly impact a molecule's properties. In medicinal chemistry, fluorine is often used to enhance metabolic stability and modulate the electronic character of the molecule. Its high electronegativity can alter the acidity of nearby protons, such as the indole N-H, and influence the distribution of electron density across the aromatic system. This modulation can affect the molecule's binding affinity to biological targets. smolecule.com SAR studies on certain indole-based compounds have shown that the presence of a fluoro or chloro group at the C5 position can enhance the modulatory potency at specific receptors. nih.gov

The Carbaldehyde Group: The aldehyde functional group at the 5-position is a versatile feature. It can act as a hydrogen bond acceptor, a critical interaction in many ligand-receptor binding events. Furthermore, the aldehyde provides a reactive handle for synthetic chemistry, allowing for its conversion into a wide array of other functional groups through reactions like condensations and reductive aminations. smolecule.com This reactivity is crucial for creating libraries of related compounds to systematically probe molecular interactions. For example, the related 5-fluoro-1H-indole-4-carboxamide highlights how a derivative of the aldehyde (a carboxamide) contributes to hydrogen-bonding interactions, which influences solubility and target binding.

Ligand optimization is a key process in chemical design where a molecule's structure is fine-tuned to improve its properties. This compound is an excellent starting point for such modifications.

Derivatization of the Aldehyde: The carbaldehyde group is readily transformed. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into imines, oximes, or amides. Each new functional group offers different steric and electronic profiles, as well as different hydrogen bonding capabilities, allowing for systematic exploration of a binding pocket. smolecule.com

Substitution on the Indole Ring: While the 4- and 5-positions are occupied, other positions on the indole ring (e.g., N1, C2, C3, C6, C7) are available for modification. SAR studies on other indole scaffolds have demonstrated that even small alkyl groups at the C3 position can significantly impact potency. nih.gov

The table below illustrates SAR principles from a study on related indole carboxamides, showing how substitutions on the indole ring affect modulatory activity at the CB1 receptor. nih.gov

| Compound ID | C3-Substituent | C5-Substituent | Potency (IC50 in nM) |

| 1 | H | H | ~790 |

| 42 | H | F | >1000 |

| 44 | Me | F | 180 |

| 45 | Me | Cl | 79 |

| 46 | H | Cl | 390 |

This table is adapted from SAR data on 1H-indole-2-carboxamides to illustrate the effects of substitution. nih.gov

Role as an Intermediate in the Synthesis of Modulators for Molecular Targets

Beyond its direct use in SAR studies, this compound is a valuable intermediate in the multi-step synthesis of more complex molecules designed to modulate specific molecular targets. The indole-5-carbaldehyde framework is a common starting point for constructing a variety of chemical entities. sigmaaldrich.com The aldehyde functionality offers a reactive site for building out molecular complexity.

The inherent reactivity of the aldehyde group allows it to be a key component in various synthetic pathways. For instance, indole-5-carboxaldehyde (B21537) can be used as a reactant in the preparation of:

Analogs of botulinum neurotoxin serotype A protease inhibitors. sigmaaldrich.com

Dibenzylideneacetone derivatives intended as β-amyloid imaging probes. sigmaaldrich.com

Compounds for the structure-based design of Aurora kinase A inhibitors. sigmaaldrich.com

Bibenzimidazole derivatives studied for their interaction with topoisomerase I. sigmaaldrich.com

Similarly, other functionalized indole-carbaldehydes serve as intermediates in the synthesis of kinase inhibitors and natural product analogs. nih.gov The strategic use of this compound allows for the introduction of the fluorinated indole motif into larger, more complex final structures, leveraging the unique properties conferred by the fluorine atom from the beginning of the synthetic sequence. smolecule.com

The following table lists classes of molecules that have been synthesized using indole-aldehyde precursors.

| Precursor Type | Target Molecule Class | Research Area |

| Indole-5-carboxaldehyde | Curcumin Derivatives | Anti-proliferative Agents |

| Indole-5-carboxaldehyde | Aurora Kinase A Inhibitors | Drug Design |

| Indole-5-carboxaldehyde | β-Amyloid Imaging Probes | Neurodegenerative Disease Research |

| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | bis(1H-indol-2-yl)methanones | FLT3 Kinase Inhibitors |

This table is based on applications of related indole-aldehyde compounds. sigmaaldrich.comnih.gov

Q & A

Q. Q1: What are the optimal synthetic routes for 4-fluoro-1H-indole-5-carbaldehyde, and how can reaction conditions be tailored to improve yield?

A1: A common method involves the Vilsmeier-Haack reaction, where 4-fluoro-1H-indole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. Key parameters include maintaining low temperatures (0–20°C) during reagent addition to minimize side reactions and using stoichiometric ratios of POCl₃ (1.2 equiv) and DMF (5.0 equiv) for regioselective formylation at the 5-position . Post-reaction neutralization with NaOH and purification via column chromatography (e.g., ethyl acetate/hexane) typically yield ~80% purity. Monitoring via TLC and NMR (¹H, ¹³C, ¹⁹F) ensures structural confirmation .

Q. Q2: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

A2:

- ¹H NMR : Look for the aldehyde proton at δ 9.8–10.2 ppm (singlet) and indole NH at δ ~11 ppm (broad). The fluorine atom’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns .

- ¹³C NMR : The aldehyde carbonyl appears at δ ~190 ppm, while the fluorinated aromatic carbons resonate at δ 115–125 ppm due to ¹⁹F coupling .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent’s position .

- FAB-HRMS : Accurate mass analysis verifies molecular formula (C₉H₆FNO expected: [M+H]⁺ = 180.0556) .

Q. Q3: What safety precautions are essential when handling this compound in the laboratory?

A3:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis and purification steps due to volatile reagents (e.g., POCl₃, DMF) .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent aldehyde oxidation .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from POCl₃) before disposal and segregate halogenated waste .

Advanced Research Questions

Q. Q4: How can crystallographic tools like SHELXL and ORTEP-3 resolve ambiguities in the molecular packing of this compound?

A4:

- SHELXL : Refine X-ray diffraction data to model hydrogen bonding (e.g., NH···O=C interactions) and assess thermal displacement parameters. The fluorine atom’s high electron density aids in precise positional refinement .

- ORTEP-3 : Visualize thermal ellipsoids to identify disorder in the aldehyde group or fluorinated ring. Overlay multiple conformers to analyze steric effects .

- WinGX : Generate hydrogen-bonding graphs (using Etter’s formalism) to map supramolecular motifs, such as dimeric or chain-like packing influenced by fluorine’s electronegativity .

Q. Q5: How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic additions?

A5: The fluorine atom at the 4-position exerts a strong -I effect, activating the 5-carbaldehyde toward nucleophilic attack (e.g., Grignard reagents or hydrazines). DFT studies suggest the LUMO of the aldehyde is lowered by ~0.5 eV compared to non-fluorinated analogs, enhancing electrophilicity. However, steric hindrance from the indole ring may slow reactions with bulky nucleophiles .

Q. Q6: What strategies can resolve contradictions in bioactivity data for this compound derivatives (e.g., enzyme inhibition vs. cytotoxicity)?

A6:

- Dose-Response Analysis : Use Hill plots to distinguish specific inhibition (sigmoidal curves) from non-specific cytotoxicity (linear/no plateau) .

- Off-Target Profiling : Screen derivatives against unrelated enzymes (e.g., kinases) to identify promiscuous binders.

- Structural Modifications : Introduce substituents (e.g., methyl groups) at the 3-position to reduce planarity and non-specific membrane interactions .

Methodological Guidance

Q. Q7: How should researchers validate the purity of this compound before biological assays?

A7:

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm. Purity >95% is recommended for IC₅₀ studies .

- Elemental Analysis : Match experimental C/H/N/F percentages to theoretical values (e.g., C: 59.67%, H: 3.34%, F: 10.49%) .

- Melting Point : A sharp mp >200°C (decomposition) indicates crystallinity and absence of solvates .

Q. Q8: What computational methods predict the solubility and stability of this compound in aqueous buffers?

A8:

- COSMO-RS : Simulate solvation free energy to estimate solubility in PBS (pH 7.4). The aldehyde’s hydrophobicity (logP ~1.8) suggests limited solubility (~2 mg/mL) .

- pKa Prediction : Tools like MarvinSuite calculate the indole NH pKa (~12.5) and aldehyde hydration equilibrium, critical for stability in acidic/basic conditions .

Data Interpretation and Reporting

Q. Q9: How to present crystallographic data for this compound in publications?

A9:

- CIF Submission : Deposit refined CIF files in the Cambridge Structural Database (CSD), citing deposition numbers.

- ORTEP Diagrams : Include thermal ellipsoids at 50% probability, highlighting hydrogen bonds and fluorine contacts .

- Tables : List bond lengths (e.g., C5–F = 1.35 Å) and angles (e.g., C4–C5–F = 120°) with estimated standard deviations .

Q. Q10: What are best practices for reconciling conflicting NMR data across studies on fluorinated indoles?

A10:

- Solvent Referencing : Ensure chemical shifts are referenced to residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm for ¹H) .

- Decoupling Artifacts : Confirm ¹⁹F decoupling during ¹H NMR acquisition to eliminate splitting artifacts .

- Dynamic Effects : Account for rotational barriers in the aldehyde group, which may broaden signals at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.